molecular formula C13H18ClN5O3 B7773738 7-(3-Chlorobut-2-en-1-yl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

7-(3-Chlorobut-2-en-1-yl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B7773738
M. Wt: 327.77 g/mol
InChI Key: OEXOPDVRWQHMNJ-XBXARRHUSA-N
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Description

7-(3-Chlorobut-2-en-1-yl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorinated butenyl group and a hydroxyethylamino group attached to a purine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Chlorobut-2-en-1-yl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the purine core, which is often derived from commercially available 1,3-dimethylxanthine.

    Chlorobut-2-en-1-yl Group Introduction: The chlorobut-2-en-1-yl group is introduced through a nucleophilic substitution reaction, where a suitable chlorinated precursor reacts with the purine core under basic conditions.

    Hydroxyethylamino Group Addition: The hydroxyethylamino group is added via a nucleophilic substitution reaction, where an appropriate hydroxyethylamine reacts with the intermediate compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can occur at the chlorobut-2-en-1-yl group, converting it to a butyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of butyl-substituted derivatives.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-(3-Chlorobut-2-en-1-yl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-(3-Chlorobut-2-en-1-yl)-1,3-dimethylxanthine: Similar structure but lacks the hydroxyethylamino group.

    8-((2-Hydroxyethyl)amino)-1,3-dimethylxanthine: Similar structure but lacks the chlorobut-2-en-1-yl group.

    7-(3-Chlorobut-2-en-1-yl)-8-amino-1,3-dimethylxanthine: Similar structure but lacks the hydroxyethyl group.

Uniqueness

The uniqueness of 7-(3-Chlorobut-2-en-1-yl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-[(E)-3-chlorobut-2-enyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN5O3/c1-8(14)4-6-19-9-10(16-12(19)15-5-7-20)17(2)13(22)18(3)11(9)21/h4,20H,5-7H2,1-3H3,(H,15,16)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXOPDVRWQHMNJ-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)C)C)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478253-07-5
Record name 7-(3-CL-2-BUTENYL)-8-((2-HO-ET)AMINO)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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